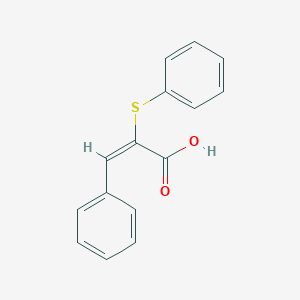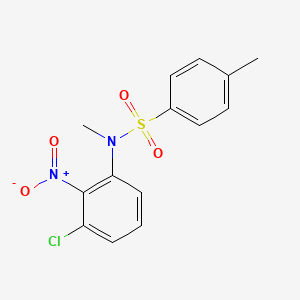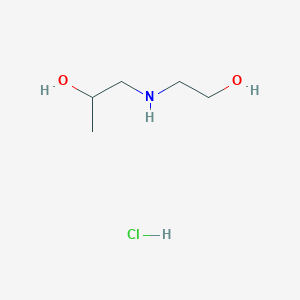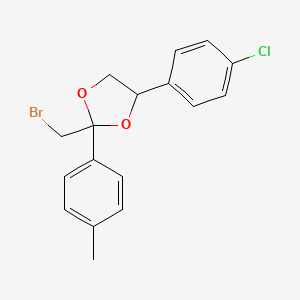![molecular formula C7H11NO3 B14606624 Methyl 2-[(2-oxopropyl)amino]prop-2-enoate CAS No. 58178-07-7](/img/structure/B14606624.png)
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. One common method includes the use of a base catalyst to facilitate the addition of the amine to the acrylate. The reaction is usually carried out in a solvent such as methanol or ethanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Sodium methoxide in methanol at 25-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but lacks the amine group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the acrylate moiety, leading to different reactivity and applications.
Uniqueness
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters or amines. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58178-07-7 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 2-(2-oxopropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8-6(2)7(10)11-3/h8H,2,4H2,1,3H3 |
InChI-Schlüssel |
QZCFAUQFXXRHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
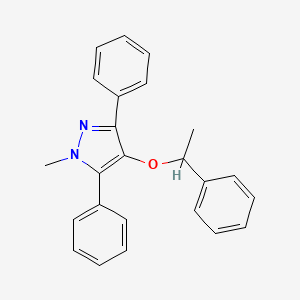
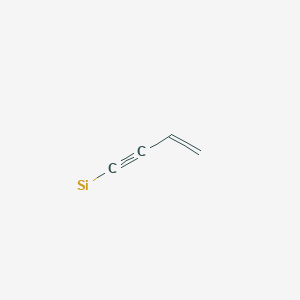
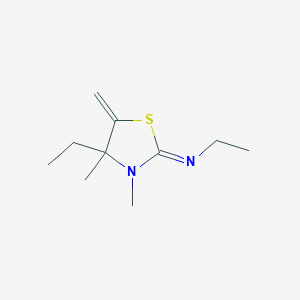
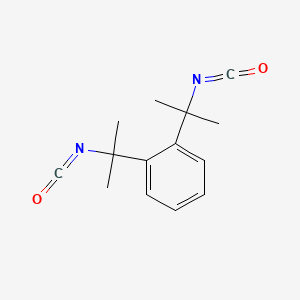
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
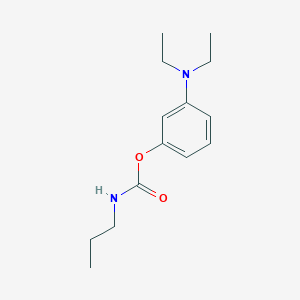
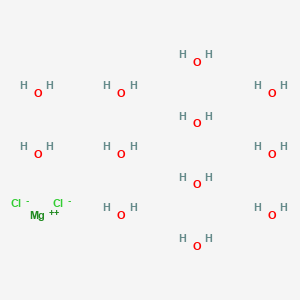
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
